![molecular formula C21H18N4O4 B2437677 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923679-94-1](/img/structure/B2437677.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Evaluation
Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide have been synthesized and evaluated for their anticonvulsant activities. For instance, a study reported the synthesis of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide. These compounds, when evaluated using various tests, showed significant anticonvulsant activity (Nath et al., 2021).
Antimicrobial and Anti-inflammatory Agents
Some derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their anti-inflammatory and anti-proliferative activities. These compounds, including those structurally related to this compound, exhibited promising activity against proliferation of human cancer cell lines and inflammation of rat paw edema (Rapolu et al., 2013).
Anticancer Potential
Several studies have focused on the synthesis of oxadiazole derivatives with potential anticancer effects. For instance, oxadiazole, thiadiazole, and triazole derivatives were synthesized and evaluated as potential anticancer agents targeting specific enzymes involved in tumor progression, such as matrix metalloproteinases (MMPs) (Özdemir et al., 2017). Additionally, a study focused on indole-based 1,3,4-oxadiazoles as EGFR and COX-2 inhibitors, which showed significant anticancer activity (Sever et al., 2020).
Enzyme Inhibition and Therapeutic Potential
Compounds structurally related to this compound have been synthesized and tested for their enzyme inhibition potential. These studies include enzyme inhibition studies against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, demonstrating potential as therapeutic agents (Abbasi et al., 2018).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-23-24-21(29-13)17-9-15-4-2-3-5-16(15)25(17)11-20(26)22-10-14-6-7-18-19(8-14)28-12-27-18/h2-9H,10-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQMOUMKKAGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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